molecular formula C16H17NO4 B2782347 Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate CAS No. 915930-48-2

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate

Cat. No.: B2782347
CAS No.: 915930-48-2
M. Wt: 287.315
InChI Key: GTLUNTOVPCRQID-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a furan ring substituted with dimethyl groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate typically involves the esterification of 4-(2,5-dimethylfuran-3-carboxamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, potentially inhibiting the function of enzymes or receptors. The furan ring may also interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate is unique due to its specific combination of a benzoate ester, a dimethyl-substituted furan ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of carboxamides, featuring a furan moiety that contributes to its biological profile. The structure can be represented as follows:

  • Molecular Formula : C15_{15}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 273.30 g/mol

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that certain furan derivatives can inhibit the growth of various bacterial strains, suggesting a potential for development as antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation. For example, a study highlighted that ethyl derivatives could significantly downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

The biological effects of this compound are likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and repair.
  • Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream biological effects.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .

Case Study 2: Anticancer Effects

In another investigation focusing on its anticancer properties, this compound was tested on human breast cancer cell lines (MDA-MB-231). The compound exhibited an IC50_{50} value of 25 µM, indicating significant cytotoxicity. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameBiological ActivityIC50_{50} (µM)Target
This compoundAnticancer25MDA-MB-231
Ethyl 4-methyl-2,2-dioxo-1H-benzothiazine-3-carboxylateAnalgesic/Anti-inflammatory20Carrageenan edema model
N-(4-fluorooxolan-3-yl)-2,5-dimethylfuran-3-carboxamideAntimicrobial32Staphylococcus aureus

Properties

IUPAC Name

ethyl 4-[(2,5-dimethylfuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-4-20-16(19)12-5-7-13(8-6-12)17-15(18)14-9-10(2)21-11(14)3/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLUNTOVPCRQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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